3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine
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Overview
Description
3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropylmethoxy group, a pyrrolidinyl ring, and a thiophenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylmethanol with pyrrolidine in the presence of a base to form the cyclopropylmethoxy-pyrrolidine intermediate. This intermediate is then reacted with 4-(thiophen-2-yl)benzoyl chloride under anhydrous conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the thiophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in certain chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(furan-2-yl)phenyl)methanone
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(pyridin-2-yl)phenyl)methanone
Uniqueness
What sets 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(20-10-9-17(12-20)22-13-14-3-4-14)16-7-5-15(6-8-16)18-2-1-11-23-18/h1-2,5-8,11,14,17H,3-4,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPDMXCOIHJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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